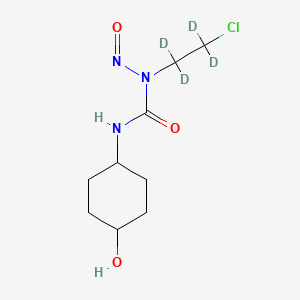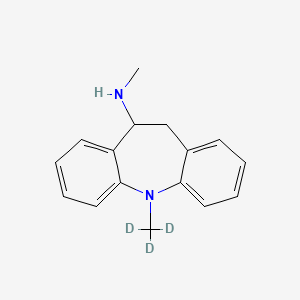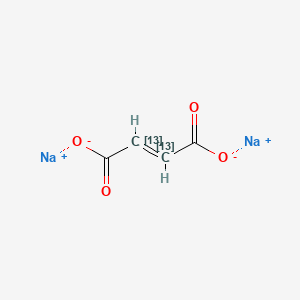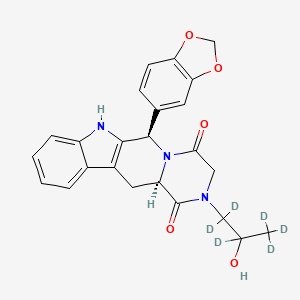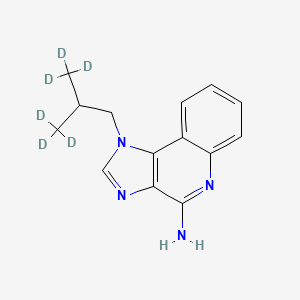
Imiquimod-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imiquimod-d6 is a deuterated form of imiquimod, a synthetic compound belonging to the imidazoquinoline family. Imiquimod is known for its immunomodulatory properties and is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imiquimod due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imiquimod-d6 typically involves the incorporation of deuterium atoms into the imiquimod molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuterium labeling and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Imiquimod-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Imiquimod can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert imiquimod into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imiquimod molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated imiquimod derivatives, reduced imiquimod forms, and substituted imiquimod compounds with various functional groups.
Scientific Research Applications
Imiquimod-d6 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of imiquimod. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of imiquimod.
Biology: Employed in cellular and molecular biology to investigate the immune response modulation by imiquimod.
Medicine: Utilized in pharmacological studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.
Industry: Applied in the development of new formulations and delivery systems for imiquimod to enhance its therapeutic efficacy.
Mechanism of Action
Imiquimod-d6 exerts its effects by activating the immune system through the Toll-like receptor 7 (TLR7) pathway. Upon binding to TLR7, imiquimod induces the production of pro-inflammatory cytokines, such as interferon-alpha, tumor necrosis factor-alpha, and interleukins. This activation leads to the recruitment and activation of immune cells, including macrophages, natural killer cells, and T-cells, which contribute to the compound’s antiviral and antitumor activities. Additionally, imiquimod can induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) family proteins .
Comparison with Similar Compounds
Imiquimod-d6 is part of the imidazoquinoline family, which includes other compounds such as resiquimod and gardiquimod. These compounds share similar immunomodulatory properties but differ in their specific receptor targets and potency:
Gardiquimod: Another Toll-like receptor 7 agonist with similar applications but differing in its chemical structure and pharmacokinetic profile.
This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for detailed pharmacokinetic studies without altering the compound’s biological activity.
Properties
Molecular Formula |
C14H16N4 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
InChI Key |
DOUYETYNHWVLEO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


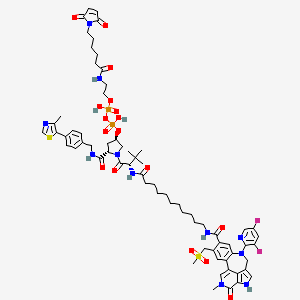
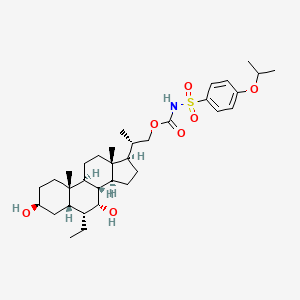

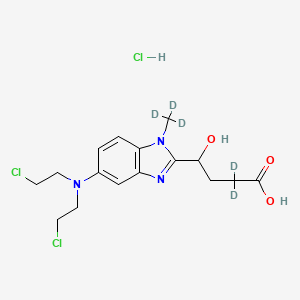
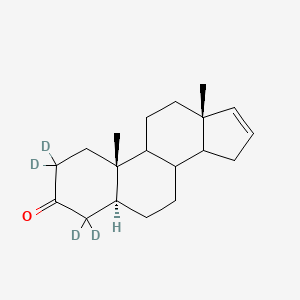

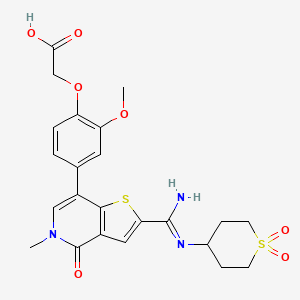
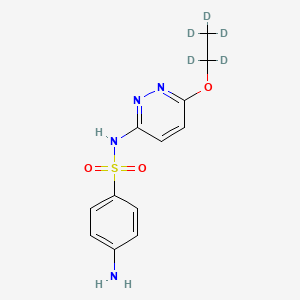
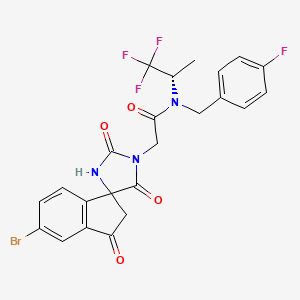
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
